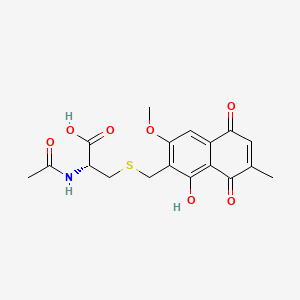
Fibrostatin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fibrostatin A is a naturally occurring compound isolated from the culture media of the bacterium Streptomyces catenulae. It belongs to the class of 1,4-naphthoquinones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential antifibrotic and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fibrostatin A involves the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in the presence of acetic acid as a catalyst. This reaction is typically carried out in 1,4-dioxane .
Industrial Production Methods
Streptomyces catenulae to maximize the yield of the compound. This would likely include controlling factors such as nutrient availability, pH, temperature, and aeration.
Análisis De Reacciones Químicas
Types of Reactions
Fibrostatin A undergoes several types of chemical reactions, including:
Oxidation: The quinone structure of this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of the quinone moiety can lead to the formation of hydroquinone derivatives.
Substitution: The methoxy groups on the naphthoquinone ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Fibrostatin A exerts its effects primarily by inhibiting the epithelial-mesenchymal transition (EMT). EMT is a process where epithelial cells lose their cell-cell adhesion properties and gain migratory and invasive characteristics, becoming mesenchymal cells. This process is crucial in cancer metastasis and fibrosis. This compound targets the extracellular GPBP kinase, which regulates the assembly of a collagen IV network that stabilizes the mesenchymal phenotype .
Comparación Con Compuestos Similares
Fibrostatin A is part of a family of compounds known as fibrostatins, which include Fibrostatins B, C, D, E, and F. These compounds share a similar 1,4-naphthoquinone core but differ in their substituent groups. For example:
Fibrostatin B: Contains methoxy and methyl groups.
Fibrostatin C: Contains methoxy and hydroxyl groups.
Fibrostatin D: Contains methoxy and hydroxymethyl groups.
This compound is unique due to its specific combination of substituents, which confer distinct biological activities compared to its analogs.
Propiedades
Número CAS |
91776-42-0 |
|---|---|
Fórmula molecular |
C18H19NO7S |
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[(1-hydroxy-3-methoxy-7-methyl-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C18H19NO7S/c1-8-4-13(21)10-5-14(26-3)11(17(23)15(10)16(8)22)6-27-7-12(18(24)25)19-9(2)20/h4-5,12,23H,6-7H2,1-3H3,(H,19,20)(H,24,25)/t12-/m0/s1 |
Clave InChI |
FDDCAZRCTMQKHP-LBPRGKRZSA-N |
SMILES isomérico |
CC1=CC(=O)C2=CC(=C(C(=C2C1=O)O)CSC[C@@H](C(=O)O)NC(=O)C)OC |
SMILES canónico |
CC1=CC(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















